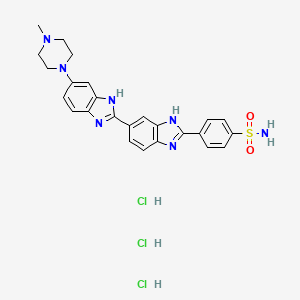
Nuclear yellow
Übersicht
Beschreibung
Yellow-emitting materials and compounds play a crucial role in various applications, including fluorescence imaging, LED lighting, and color converting materials. The synthesis and analysis of these materials involve understanding their molecular structures, chemical reactions, and both physical and chemical properties to optimize their performance for specific applications.
Synthesis Analysis
The synthesis of yellow-emitting materials involves various chemical processes and methodologies to achieve desired luminescent properties. For example, a study on the synthesis of SrAlSi4N7:Ce3+ phosphor reported a material that exhibits smaller thermal quenching and a broader emission band, making it suitable for high color rendering white LED applications. This synthesis emphasized the role of excessive AlN in the raw materials for achieving intense luminescence (Liangliang Zhang et al., 2013).
Molecular Structure Analysis
The molecular structure of yellow-emitting compounds significantly influences their emission properties. For instance, the structure of NTHU-6, an intrinsic yellow phosphor, is built from organic oxalate linkers and large inorganic hexameric octahedral Ga−O clusters. Its unique MOF-like organic−inorganic hybrid open framework contributes to its extraordinary yellow emission, suspected to correlate with defects evoked by disorderliness near large pores (Ya-Ching Yang & Sue‐Lein Wang, 2008).
Chemical Reactions and Properties
Chemical reactions involved in the synthesis of yellow-emitting materials can significantly affect their luminescent properties. For example, the synthesis of yellow fluorescent carbon dots from o-phenylenediamine for cell imaging demonstrated that the reaction conditions, including the microwave-assisted method used, directly influence the emission properties of the produced carbon dots (Li Song et al., 2016).
Physical Properties Analysis
The physical properties, such as size, shape, and quantum yield, of yellow-emitting materials are critical for their application. For example, a study on CuInS2/ZnS nanocrystals highlighted the method's ability to produce yellow-emitting core/shell nanocrystals with high luminescence and excellent photostability, indicating their potential as fluorescent probes for biological imaging (J. Lee & Chang-Soo Han, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of yellow-emitting materials are essential for their functionality. The green synthesis of silver nanoparticles using Terminalia cuneata demonstrated the nanoparticles' catalytic action in the reduction of direct yellow-12 dye, showcasing the relevance of chemical properties in practical applications (T. Edison et al., 2016).
Wissenschaftliche Forschungsanwendungen
In the field of chemistry, Nuclear Yellow is involved in polyoxometalate cluster science, with applications ranging from materials science to catalysis. Polyoxometalates are a class of soluble metal oxides with a wide range of size, nuclearity, composition, and physical properties (Cronin & Müller, 2012).
In ophthalmology, Nuclear Yellow has been studied in relation to senile cataractous changes in the human eye. Research showed that nuclear color, such as yellowing of the lens nucleus, correlates with age and can impact visual acuity (Chylack, Ransil, & White, 1984).
Nuclear Yellow is significant in nuclear safeguards, particularly in the identification of the geographical origin of yellow cake samples. Laser-induced breakdown spectroscopy (LIBS) and chemometrics have been used to analyze yellow cake samples, which are powdered uranium concentrates and a crucial step in nuclear fuel fabrication (Sirven et al., 2009).
In neuroscience research, Nuclear Yellow is used as a fluorescent dye in double labeling procedures. It acts as a nuclear marker and has been used to study neuronal pools and pathways in the brain (Burde, 1988).
Another application in neuroscience is the use of Nuclear Yellow as a fluorescent retrograde neuronal tracer, where it mainly labels the neuronal nucleus. This tracer is effective for long-distance transport in rat and cat neurons (Bentivoglio et al., 1980).
Nuclear Yellow has also been used in the assessment of handheld Raman spectrometers for nuclear safeguards applications. Its use was shown to be effective in the quick quantitative determination of uranium concentration in uranyl nitrate solutions (Berlizov et al., 2015).
Eigenschaften
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGXJAQIQJIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl3N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996200 | |
| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nuclear yellow | |
CAS RN |
74681-68-8 | |
| Record name | Nuclear yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)
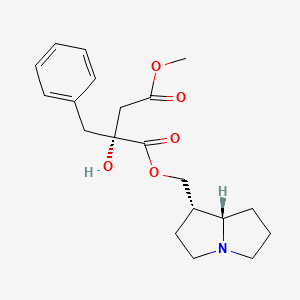
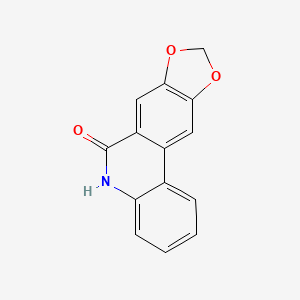
![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)
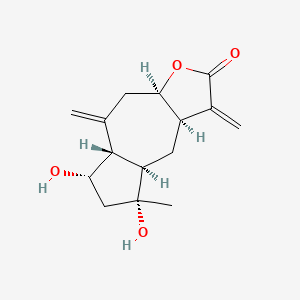
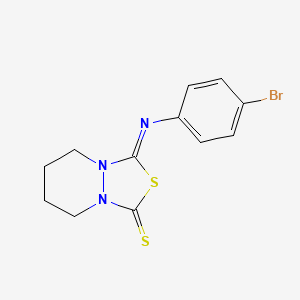
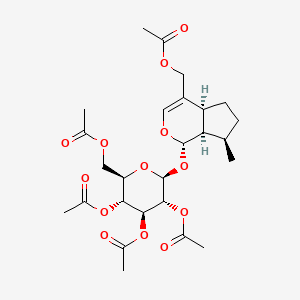
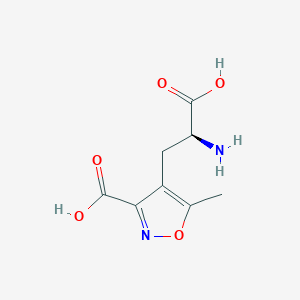
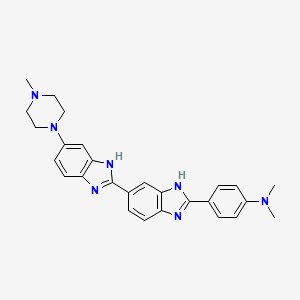
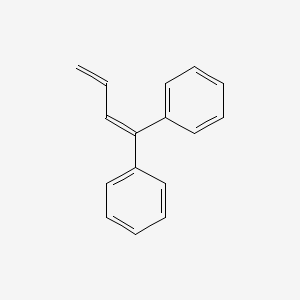
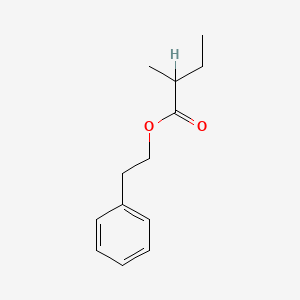
![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)
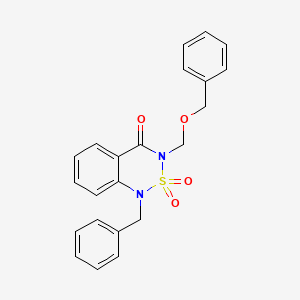
![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)